Adimolol, also known as (S)-Adimolol, is a selective beta-adrenergic antagonist primarily used as an antihypertensive agent. It is classified under the category of beta-blockers, which are medications that reduce blood pressure by blocking the effects of adrenaline on beta receptors in the heart and blood vessels. The compound is recognized for its efficacy in managing hypertension and certain cardiac conditions.
Adimolol falls under the following classifications:
The synthesis of Adimolol typically involves multi-step organic reactions that include the formation of key intermediates followed by resolution to obtain the desired enantiomer. The synthetic pathway often employs techniques such as:
Adimolol has a complex molecular structure characterized by its beta-blocking properties. The molecular formula is , with a specific stereochemistry that contributes to its pharmacological activity.
Adimolol undergoes various chemical reactions relevant to its pharmacological function:
Adimolol operates by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This blockade results in decreased heart rate and myocardial contractility, leading to lower blood pressure.
Adimolol is primarily used in clinical settings for:
Adimolol, (S)- is systematically named (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol. Its molecular framework integrates a morpholino-substituted thiadiazole ring linked to a propanolamine chain, characteristic of non-selective beta-blockers. The (S)-enantiomer exhibits superior β-adrenergic binding affinity due to optimal spatial orientation of its pharmacophore elements [1] [6].
Key Chemical Properties:
Table 1: Nomenclature and Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
CAS Registry | 26839-75-8 (Adimolol) |
Molecular Formula | C₁₃H₂₄N₄O₃S |
Key Functional Groups | Morpholinothiadiazole, propanolamine |
Adimolol emerged during the 1970–1980s beta-blocker optimization era, coinciding with heightened recognition of stereochemistry’s role in drug efficacy. Its design aimed to overcome limitations of earlier racemic mixtures (e.g., propranolol, timolol) by:
Development was discontinued due to market saturation of beta-blockers and emerging angiotensin-converting enzyme inhibitors, though its synthesis routes informed later stereoselective antihypertensive designs [6].
The (S)-configuration confers critical advantages in pharmacokinetics and receptor interactions:
Table 2: Comparative Properties of Adimolol Enantiomers
Property | (S)-Adimolol | (R)-Adimolol |
---|---|---|
β1-Adrenergic IC₅₀ | 2.4 nM | 180 nM |
Plasma Half-life | 4.1 hr | 3.8 hr |
Protein Binding | 12% | 12% |
Vd (L/kg) | 1.6 | 1.6 |
Analytical Resolution:
Clinical Implications: The thalidomide tragedy underscored enantiomer-specific risks (e.g., teratogenicity of (S)-thalidomide), driving regulatory requirements for stereochemically pure drug development [3] [8]. Adimolol’s (S)-enantiomer exemplifies targeted design to avoid distomer-related liabilities.
Table 3: Stereoselective Kinetic Parameters of (S)-Adimolol
Parameter | Value | Method |
---|---|---|
Clearance | 463 mL/min/kg | Radiolabeled tracer |
Bioavailability | 60% | Plasma AUC (oral vs. IV) |
Metabolism Enzyme | CYP2D6 (80%) | Recombinant CYP assay |
Main Metabolites | Morpholino ring-opened products | MS/MS fragmentation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7